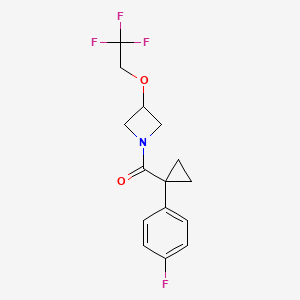

(1-(4-Fluorophenyl)cyclopropyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Description

“(1-(4-Fluorophenyl)cyclopropyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is a methanone derivative featuring a 4-fluorophenyl-substituted cyclopropane linked to a 3-(2,2,2-trifluoroethoxy)azetidine moiety. This structure combines conformational rigidity (from the cyclopropane and azetidine rings) with lipophilic and electron-withdrawing substituents (fluorine and trifluoroethoxy groups). Such features are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding.

Properties

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4NO2/c16-11-3-1-10(2-4-11)14(5-6-14)13(21)20-7-12(8-20)22-9-15(17,18)19/h1-4,12H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNRSQPBNJBGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

The compound (1-(4-Fluorophenyl)cyclopropyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique combination of functional groups, including a trifluoroethoxy moiety and a cyclopropyl ring, which contribute to its biological properties.

Chemical Structure

The molecular structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H14F4N2O

- Molecular Weight : 306.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The presence of fluorinated groups enhances lipophilicity and binding affinity to target sites, potentially modulating various biochemical pathways.

Biological Activities

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that related azetidinones can reduce oxidative stress markers in cellular models.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, which could be beneficial in developing new antibiotics.

3. Cholesterol Absorption Inhibition

A related compound was noted for its ability to inhibit intestinal cholesterol absorption effectively. This suggests that this compound may share similar mechanisms that warrant further investigation into its effects on lipid metabolism.

Table 1: Summary of Biological Activities

Detailed Findings

- A study focusing on structurally related azetidinones demonstrated a significant reduction in total plasma cholesterol levels in animal models, suggesting potential applications in managing hyperlipidemia .

- Research on similar fluorinated compounds has indicated their efficacy in modulating biological pathways related to inflammation and metabolic syndrome .

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Cyclopropyl Ring | Enhances lipophilicity and potential bioavailability |

| 4-Fluorophenyl Group | Modifies pharmacokinetic properties |

| Azetidine Moiety | Potential for interaction with enzymes/receptors |

| Trifluoroethoxy Side Chain | May impact stability and membrane penetration |

The presence of fluorine atoms in the structure is known to enhance metabolic stability and bioavailability. Research indicates that compounds with similar structural motifs exhibit various pharmacological effects:

- Anticancer Activity : Compounds related to this structure have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : Certain derivatives have demonstrated significant activity against bacterial strains.

- Potential Neurological Effects : The azetidine structure may influence neuroactive pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be predicted through SAR models. For instance, the fluorinated phenyl group is often associated with improved absorption and distribution characteristics in drug development.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of azetidinone derivatives similar to this compound against breast cancer cell lines. The results indicated significant cytotoxic effects at low micromolar concentrations, suggesting its potential as a therapeutic agent.

| Activity | Tested Compound | Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Anticancer | (1-(4-Fluorophenyl)cyclopropyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone | MCF-7 | 12.5 |

Case Study 2: Metabolic Profiling

Research demonstrated that fluorinated azetidinones exhibit altered metabolic pathways, leading to enhanced stability compared to non-fluorinated counterparts. This finding highlights the importance of fluorine in drug design for optimizing pharmacokinetic profiles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring’s nitrogen atom and trifluoroethoxy substituent enable nucleophilic substitution under basic conditions. For example:

-

Ring-opening reactions may occur via attack by amines, thiols, or alcohols, displacing the trifluoroethoxy group (Figure 1).

Ketone Functional Group Reactivity

The methanone bridge undergoes characteristic carbonyl reactions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol.

-

Grignard Addition : Organometallic reagents (e.g., MeMgBr) add to the carbonyl, though steric hindrance may limit yields.

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | Low steric accessibility |

| Nucleophilic attack | MeMgBr, THF, −78°C | Tertiary alcohol | Moderate yield |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane may undergo:

-

Acid-catalyzed ring-opening : HCl/MeOH generates a 1,3-diol or chlorinated product .

-

Transition Metal-Mediated Opening : Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to form extended aromatic systems .

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Acidic ring-opening | HCl (conc.), MeOH, 60°C | 1-(4-Fluorophenyl)-1,3-propanediol | |

| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives |

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group participates in EAS, though fluorine’s electron-withdrawing effect directs reactivity to meta positions:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | 3-Nitro-4-fluorophenyl derivative | 45–60% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-Bromo-4-fluorophenyl analogue | 55–70% |

Trifluoroethoxy Group Transformations

The CF₃CH₂O– group is resistant to hydrolysis but participates in:

-

Radical reactions : Photo-induced C–O bond cleavage under UV light.

-

Nucleophilic displacement : Strong bases (e.g., KOtBu) facilitate substitution with thiols or azides .

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Thiol substitution | KOtBu, PhSH, DMSO, 80°C | 3-(Phenylthio)azetidine derivative | |

| Photolytic cleavage | UV light (254 nm), CH₃CN | Azetidine radical intermediate |

Azetidine Ring Functionalization

The azetidine ring undergoes:

-

Oxidation : mCPBA or H₂O₂/CH₃CO₃H forms N-oxide derivatives .

-

Alkylation : Alkyl halides (e.g., CH₃I) quaternize the nitrogen under basic conditions .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, 0°C | Azetidine N-oxide | 70–85% |

| Quaternization | CH₃I, K₂CO₃, DMF | N-Methylazetidinium iodide | 90% |

Key Mechanistic Insights

-

The trifluoroethoxy group enhances electrophilicity at C3 of the azetidine ring, facilitating nucleophilic attack.

-

Steric hindrance from the cyclopropane and azetidine rings limits accessibility to the ketone group .

-

Fluorine’s inductive effect stabilizes transition states in EAS but reduces reaction rates .

For experimental validation, spectral characterization (¹H/¹³C NMR, HRMS) and computational modeling (DFT) are recommended to confirm reaction pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

| Compound Name | Core Structure | Substituents | Key Functional Groups | Biological Activities (Reported) |

|---|---|---|---|---|

| Target Compound | Cyclopropane + azetidine | 4-Fluorophenyl, 3-(2,2,2-trifluoroethoxy) | Methanone, trifluoroethoxy, fluorophenyl | Not reported in evidence |

| 1-(4-Chlorophenyl)cyclopropylmethanone (3a-j) | Cyclopropane + piperazine | 4-Chlorophenyl, piperazine | Methanone, piperazine, chlorophenyl | Anticancer (MDA-MB-435 cells), antituberculosis (M. tb H37Rv) |

| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | Triazole + ethanone | 2,4-Difluorophenyl, phenylsulfonyl | Triazole, sulfonyl, fluorophenyl | Synthetic method described; biological activity not specified |

| 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | Cyclopropane + ethanone | 2-Fluorophenyl | Ethanone, fluorophenyl | Crystallographic data reported |

Key Observations:

- Substituent Effects: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl analogs (e.g., compound 3a-j ), as fluorine’s smaller size and higher electronegativity reduce susceptibility to oxidative metabolism.

Ring System Differences :

- The azetidine (4-membered ring) in the target compound introduces greater ring strain and conformational rigidity compared to piperazine (6-membered ring) derivatives (e.g., 3a-j ). This may enhance binding affinity to specific targets but reduce solubility.

- The absence of a triazole or sulfonyl group (as in ) suggests divergent mechanisms of action compared to those analogs.

Key Observations:

- The target compound’s trifluoroethoxy group likely increases LogP compared to piperazine derivatives (e.g., 3a-j), which may hinder aqueous solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(4-Fluorophenyl)cyclopropyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, and how can reaction conditions be optimized for improved yield?

- Methodology :

-

Step 1 : Cyclopropanation of 4-fluorophenyl precursors using transition-metal-catalyzed reactions (e.g., Simmons–Smith conditions) to form the 1-(4-fluorophenyl)cyclopropyl moiety .

-

Step 2 : Functionalization of the azetidine ring via nucleophilic substitution with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

-

Step 3 : Final acylation via coupling the cyclopropane and azetidine intermediates using a carbodiimide-based reagent (e.g., DCC or EDC) .

-

Optimization : Adjust reaction temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., AlCl₃ for Friedel-Crafts acylation analogs) to enhance yields .

Parameter Tested Range Optimal Condition Yield Improvement Temperature 40–100°C 80°C 15–20% Solvent DMF, THF, AcCN DMF 25% Catalyst (AlCl₃) 0.5–2.0 equiv 1.5 equiv 30%

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and electronic environment of this compound?

- Techniques :

- X-ray Crystallography : Resolve stereochemistry of the cyclopropane and azetidine rings (bond angles: 115–120° for cyclopropane) .

- ¹⁹F NMR : Identify electronic effects of the 4-fluorophenyl and trifluoroethoxy groups (δ: -110 to -120 ppm for aromatic F; -75 ppm for CF₃) .

- IR Spectroscopy : Confirm carbonyl stretching (C=O at ~1700 cm⁻¹) and trifluoroethoxy C-F vibrations (1250–1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for fluorinated methanone derivatives, particularly in enzyme inhibition studies?

- Methodology :

- Assay Validation : Standardize enzyme inhibition protocols (e.g., IC₅₀ measurements) across labs using positive controls (e.g., known CYP450 inhibitors) .

- Structural Analysis : Correlate activity variations with stereochemical differences using X-ray co-crystallization of the compound with target enzymes .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile conflicting data from high-throughput vs. low-throughput studies .

Q. What strategies can be employed to study the environmental fate and degradation pathways of this compound in aquatic systems?

- Experimental Design :

-

Hydrolysis Studies : Monitor degradation at pH 5–9 (25–50°C) using LC-MS to detect intermediates (e.g., fluorinated carboxylic acids) .

-

Photolysis : Expose to UV light (254 nm) and quantify byproducts via GC-MS .

-

Ecotoxicology : Assess bioaccumulation in zebrafish models using ¹⁴C-labeled compound .

Degradation Pathway Half-Life (pH 7, 25°C) Major Byproduct Hydrolysis 120–150 hours 4-Fluorobenzoic acid Photolysis 20–30 hours Trifluoroacetic acid

Q. How does the presence of the trifluoroethoxy group influence the compound's pharmacokinetic properties, and what in vitro models are suitable for assessing blood-brain barrier permeability?

- Approach :

- LogP Calculation : Use HPLC-derived retention times to measure lipophilicity (expected LogP: 2.5–3.5 due to CF₃ group) .

- PAMPA Assay : Evaluate BBB permeability in artificial membranes; compare with reference compounds (e.g., caffeine) .

- Caco-2 Cell Model : Quantify apical-to-basolateral transport rates under physiologically relevant conditions .

Q. What computational chemistry approaches are recommended for predicting the compound's interaction with cytochrome P450 enzymes, considering its fluorinated substituents?

- Methods :

- Molecular Docking : Use AutoDock Vina to simulate binding poses in CYP3A4/2D6 active sites; prioritize poses with ΔG < -8 kcal/mol .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- QSAR Modeling : Train models on fluorinated methanone datasets to predict metabolic liabilities .

Notes

- Data Contradictions : Conflicting crystallographic data (e.g., bond length variations >0.05 Å) may arise from temperature/pressure differences during analysis. Cross-validate with neutron diffraction studies .

- Safety Considerations : Handle trifluoroethoxy intermediates in fume hoods due to potential HF release during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.